molecular formula C14H10O3S B2418459 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one

5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one

Cat. No.: B2418459
M. Wt: 258.29 g/mol
InChI Key: RUCVHWRDFXVMMU-UHFFFAOYSA-N
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Description

“5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” is also known as Techtochrysin . It is an O-methylated flavone, a flavonoid isolated from Prunus cerasus, the sour cherry, a plant native to much of Europe and southwest Asia .


Synthesis Analysis

The 1 H-NMR and 13 C-NMR spectra of all prepared compounds are in total agreement with the suggested structures . The 1 H NMR spectra of compounds showed signals corresponding to hydrazide, sulfonamide, aromatic, and NH protons . DEPT experiments were employed to differentiate between secondary and quaternary carbons from primary and tertiary carbons .


Molecular Structure Analysis

The molecular structure of “this compound” involves 7-Amino-4-methylcoumarin and Acetohydrazide . A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction .


Chemical Reactions Analysis

All reagents were used as received from commercially sources without further purification . Progress of reactions was monitored by thin layer chromatography (TLC) using glass plates pre-coated with silica gel . Melting points of the newly synthesized compounds were determined with a Stuart melting point apparatus and were uncorrected .


Physical and Chemical Properties Analysis

Naphthoquinones are compounds present in several families of higher plants . Their molecular structures confer redox properties, and they are involved in multiple biological oxidative processes .

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Hydroxy-1,3-benzoxathiole, a key intermediate in the synthesis of various 1,3-benzoxathiole derivatives, demonstrates potential for biological activities such as juvenoids, insecticides, and synergists for natural and synthetic insecticides (Degani, Dolci, & Fochi, 1980).
  • Hindered phenolic 1,3-benzoxathioles, including derivatives of 5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one, have shown activities such as lowering lipid peroxidation, antisuperoxide inhibiting, and inhibiting 5-lipoxygenase, which are relevant in the development of treatments for asthma (Aizawa et al., 1990).
  • The compound's derivatives have been evaluated for serotonin S2-receptor-blocking activity, indicating potential applications in neurological or psychiatric medicine (Sugihara et al., 1987).

Biological Activities and Applications

  • Studies involving phenyl ether derivatives from marine-derived fungi have indicated strong antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Xu et al., 2017).
  • Research on 1,3-Benzoxathiol-2-one derivatives, similar in structure to the compound of interest, reveals insights into their reaction mechanisms, which can be vital for designing drugs with targeted chemical reactions (Konovalova et al., 2020).
  • Hydrazone derivatives bearing 1, 3, 4- Oxadiazole, structurally related to this compound, have demonstrated antibacterial and enzyme inhibition activities, indicating potential for developing new antimicrobial agents (Rasool et al., 2015).

Mechanism of Action

The mechanism of action of “5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” is not explicitly mentioned in the available resources .

Safety and Hazards

The safety and hazards of “5-hydroxy-7-(4-methylphenyl)-2H-1,3-benzoxathiol-2-one” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

5-hydroxy-7-(4-methylphenyl)-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c1-8-2-4-9(5-3-8)11-6-10(15)7-12-13(11)17-14(16)18-12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCVHWRDFXVMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=CC(=C2)O)SC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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